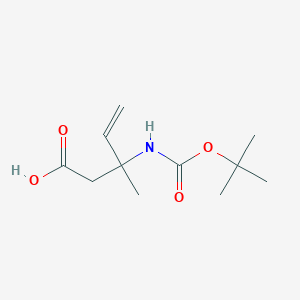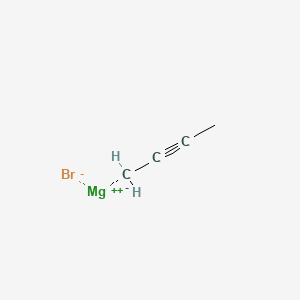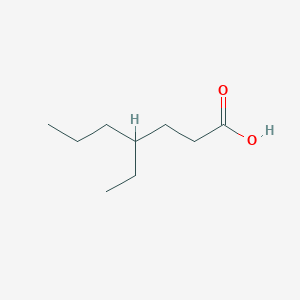
N-Boc-(+/-)-3-amino-3-methylpent-4-enoic acid
Descripción general
Descripción
N-Boc-(+/-)-3-amino-3-methylpent-4-enoic acid is a compound that features a tert-butyloxycarbonyl (Boc) protecting group attached to an amino acid derivative The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes
Mecanismo De Acción
Target of Action
N-Boc-(+/-)-3-amino-3-methylpent-4-enoic acid, also known as 3-{[(tert-butoxy)carbonyl]amino}-3-methylpent-4-enoic acid, is a complex organic compoundIt’s known that boc-protected amino acids, like this compound, are widely used in peptide synthesis .
Mode of Action
The compound acts as a protective group for amines, especially in peptide synthesis . The Boc group is stable towards most nucleophiles and bases, making it an important and popular protective group for amines . It can be easily introduced and readily removed under a variety of conditions .
Biochemical Pathways
The compound plays a crucial role in the synthesis of peptides. It’s involved in the protection and deprotection of amines, which is a fundamental transformation in organic synthesis, especially in peptide chemistry
Pharmacokinetics
As a boc-protected amino acid, it’s likely to have unique pharmacokinetic properties that allow it to effectively protect amines during peptide synthesis .
Result of Action
The primary result of the action of this compound is the protection of amines during peptide synthesis . This allows for the successful synthesis of peptides without unwanted side reactions .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the use of certain catalysts can enhance the efficiency of the Boc protection process . Furthermore, the compound’s action can be conducted in a variety of solvents, indicating its stability in different chemical environments .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-(+/-)-3-amino-3-methylpent-4-enoic acid typically involves the protection of the amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction can be carried out under aqueous or anhydrous conditions, often in solvents like tetrahydrofuran (THF) or acetonitrile (MeCN) at ambient temperature .
Industrial Production Methods
Industrial production of Boc-protected amino acids generally follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and solid acid catalysts can enhance efficiency and productivity. For example, the use of H-BEA zeolite as a catalyst in a continuous flow reactor has been shown to afford high yields of Boc-protected amines .
Análisis De Reacciones Químicas
Types of Reactions
N-Boc-(+/-)-3-amino-3-methylpent-4-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of catalysts like nickel (Ni) or rhodium (Rh).
Substitution: Nucleophilic substitution reactions can occur with reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Common reagents used in these reactions include strong acids like trifluoroacetic acid (TFA) for deprotection, and bases like sodium hydroxide (NaOH) for protection. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific transformation being carried out. For example, deprotection of the Boc group yields the free amine, while oxidation or reduction reactions can lead to various functionalized derivatives .
Aplicaciones Científicas De Investigación
N-Boc-(+/-)-3-amino-3-methylpent-4-enoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in peptide synthesis.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of pharmaceuticals and fine chemicals
Comparación Con Compuestos Similares
Similar Compounds
N-Boc-protected amino acids: These compounds share the Boc protecting group but differ in the amino acid structure.
Fmoc-protected amino acids: Use a different protecting group (fluorenylmethyloxycarbonyl) that is base-labile.
Cbz-protected amino acids: Use the carbobenzoxy protecting group, which is stable under acidic and basic conditions but cleaved by catalytic hydrogenation
Uniqueness
N-Boc-(+/-)-3-amino-3-methylpent-4-enoic acid is unique due to its specific structural features, including the presence of a double bond and a methyl group on the pent-4-enoic acid backbone.
Propiedades
IUPAC Name |
3-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-6-11(5,7-8(13)14)12-9(15)16-10(2,3)4/h6H,1,7H2,2-5H3,(H,12,15)(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJUKQCSALXKTPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C)(CC(=O)O)C=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101162232 | |
| Record name | 4-Pentenoic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101162232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1335042-22-2 | |
| Record name | 4-Pentenoic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-3-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1335042-22-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Pentenoic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101162232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![6-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(3,4-difluorobenzyl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3046922.png)
![N-[(4-chlorophenyl)methyl]-3-[2-(3,4-dimethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]propanamide](/img/structure/B3046923.png)









